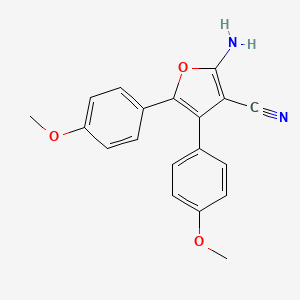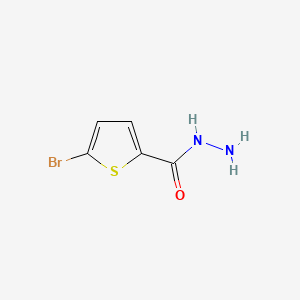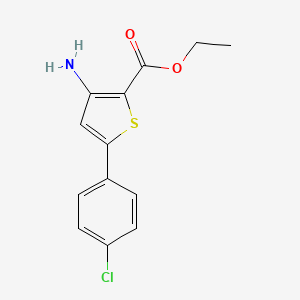![molecular formula C9H11N5O B1271724 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol CAS No. 415699-68-2](/img/structure/B1271724.png)
2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol" is a derivative of pyrazole and pyrimidine, which are heterocyclic aromatic organic compounds. Pyrazole is a five-membered ring with two adjacent nitrogen atoms, while pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound is of interest due to the biological activities associated with pyrazole and pyrimidine derivatives, such as antiulcer activity and potential anti-cancer properties .
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives has been reported in various studies. For instance, an efficient approach to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols was described, which involved a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . Additionally, a series of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives were synthesized starting from substituted acetophenones, demonstrating the versatility of the synthetic routes available for such compounds .
Molecular Structure Analysis
The molecular structure and regiospecificity of reactions involving pyrazole and pyrimidine derivatives have been established through techniques such as NMR measurements and X-ray analysis. For example, the structures of 6-(2-hydroxybenzoyl)pyrazolo[1,5-a]pyrimidines were confirmed using these methods, highlighting the importance of structural analysis in understanding the properties of these compounds .
Chemical Reactions Analysis
Chemical reactions involving pyrazole and pyrimidine derivatives can lead to various outcomes depending on the reaction conditions. Oxidation of 2-(pyrazol-4-yl)ethanols with KMnO4 resulted in the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids, while similar treatment of 2-(pyrazol-5-yl)ethanol yielded pyrazole-5-carboxylic acid due to oxidation followed by decarbonylation . These reactions demonstrate the reactivity of such compounds and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of the pyrazole ring can confer bioactive properties, as seen in the potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats by a pyrazole-pyrimidine derivative . The chemical stability of these compounds under various conditions, such as acidic or alkaline environments, is also of interest, as it affects their potential applications in fields like polymer science .
Applications De Recherche Scientifique
Synthesis and Application in Anticancer Agents
Research has demonstrated the synthesis of novel molecular frames involving 2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol, showing significant potential as anticancer agents. A study by Bakhotmah, Ali, Assiri, and Yahia (2020) developed bioactive skeletons fused with pyrazole, pyridine, pyrimidine, and other systems, demonstrating potent cytotoxicity against cancer cell lines (Bakhotmah, Ali, Assiri, & Yahia, 2020).
Development of Potent Bioactive Compounds
Chagarovskiy et al. (2016) developed a method for the synthesis of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, leading to the transformation of the alcohol moiety in 2-(pyrazolyl)ethanols, forming potent bioactive compounds (Chagarovskiy et al., 2016).
Ultrasound-Promoted Synthesis for Drug Development
Kuhn et al. (2015) utilized ultrasound-promoted synthesis to create 2-(pyrazol-1-yl)pyrimidine derivatives, indicating a more efficient method for developing compounds potentially relevant for pharmacological applications (Kuhn et al., 2015).
Analgesic and Anti-Inflammatory Agents
A study by Abu‐Hashem, Gouda, and Badria (2010) explored the synthesis of pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, indicating potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Gouda, & Badria, 2010).
Charge Transfer Complex Synthesis
Al-Attas, Habeeb, and Al-Raimi (2009) investigated charge transfer complexes involving compounds similar to 2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol, contributing to the understanding of electron-donor-acceptor interactions (Al-Attas, Habeeb, & Al-Raimi, 2009).
Synthesis of Isoxazolines and Isoxazoles
Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting diverse pharmaceutical applications (Rahmouni et al., 2014).
Mécanisme D'action
Target of Action
It’s worth noting that pyrazoline derivatives, which share a similar structure with this compound, have been reported to exhibit various biological and pharmacological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been reported to exhibit various biological effects, including antioxidant, antitumor, and anti-inflammatory activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-5-3-10-8-6-9(12-7-11-8)14-4-1-2-13-14/h1-2,4,6-7,15H,3,5H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARSNBTEKSRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367032 |
Source


|
| Record name | 2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol | |
CAS RN |
415699-68-2 |
Source


|
| Record name | 2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)



![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)




